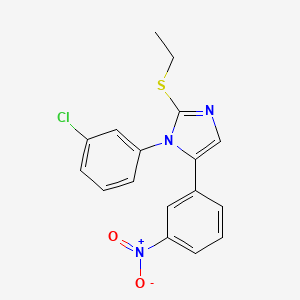

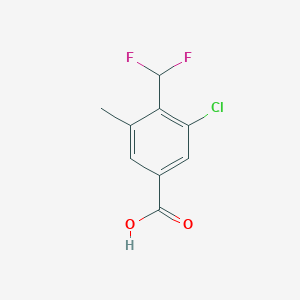

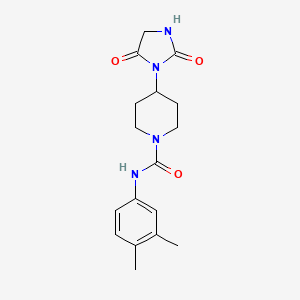

![molecular formula C25H28N4O3 B2413950 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one CAS No. 905779-01-3](/img/structure/B2413950.png)

4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition properties. For instance, certain synthesized benzimidazole derivatives demonstrate significant inhibitive action on the corrosion of N80 steel in hydrochloric acid. These inhibitors exhibit increased efficiency with concentration and have shown to be mixed type inhibitors through various analytical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (Yadav et al., 2016).

Dye Synthesis for Synthetic-Polymer Fibres

Derivatives of 4-halogeno-1,8-naphthalic anhydride, including those with cyclic secondary amines like morpholine, are used to produce dyes for synthetic-polymer fibers. These compounds can yield yellow to orange dyes with good coloration and fastness properties on polyester when condensed with alkylamines, arylamines, and o-phenylenediamines (Peters & Bide, 1985).

Pharmacological Modulation of GABAA Receptors

New series of imidazolones and pyrrolones, which may share some structural similarities with the target compound, have been synthesized and evaluated for their anxiolytic properties through modulation of the GABAA receptor response. These studies have identified derivatives with considerable pharmacological activity, suggesting potential in developing new therapeutic agents with reduced side effects compared to traditional benzodiazepine receptor agonists (Grunwald et al., 2006).

Antiglycation and Antioxidant Activities

Compounds containing benzimidazole derivatives with morpholine substitutions have been synthesized and evaluated for various biological activities. Some of these compounds exhibited moderate antiglycation, antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 inhibitory effects, suggesting their potential utility in treating or preventing conditions related to oxidative stress and metabolic disorders (Zhukovskaya et al., 2019).

Metal Complex Synthesis and Characterization

Studies have also focused on the synthesis and characterization of metal complexes involving imidazole and thiocyanate as axial ligands, including morpholine derivatives. These complexes have been analyzed using various spectroscopic techniques, suggesting applications in material science and catalysis due to their unique structural and electronic properties (Das & Dash, 1985).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c30-23-16-20(17-28(23)11-10-19-6-2-1-3-7-19)25-26-21-8-4-5-9-22(21)29(25)18-24(31)27-12-14-32-15-13-27/h1-9,20H,10-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKCDOKETNINOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

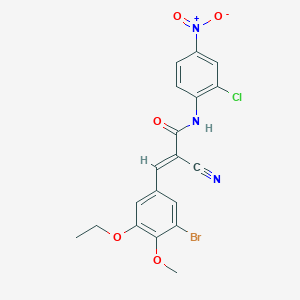

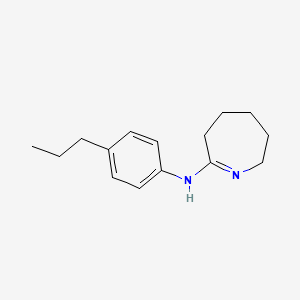

![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)

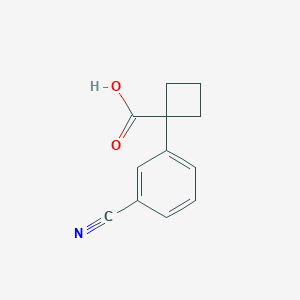

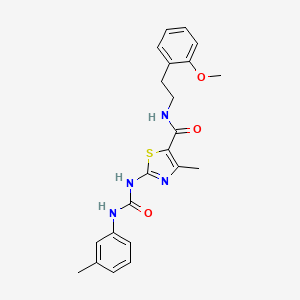

![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)

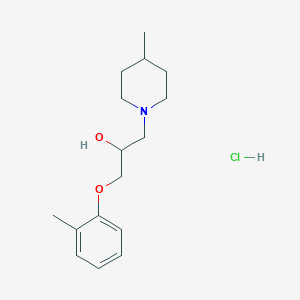

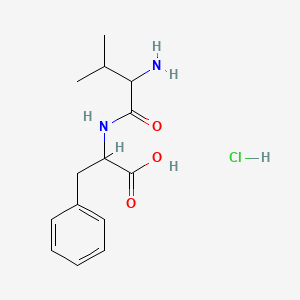

![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)

![2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2413879.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)